molecular formula C8H9N3O3S B1302214 1-(2-Methoxy-5-nitrophenyl)-2-thiourea CAS No. 159753-14-7

1-(2-Methoxy-5-nitrophenyl)-2-thiourea

Cat. No. B1302214
M. Wt: 227.24 g/mol
InChI Key: XIOYSXKDIDOGPF-UHFFFAOYSA-N
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Description

The compound "1-(2-Methoxy-5-nitrophenyl)-2-thiourea" is a thiourea derivative, which is a class of compounds known for their diverse biological activities and applications in various chemical reactions. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to nitrogen atoms. The methoxy and nitro substituents on the phenyl ring suggest potential interactions with biological systems and may influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. In the case of nitrosubstituted thioureas, the synthesis may involve the use of nitrophenyl isothiocyanates reacting with a suitable amine. For example, the synthesis of related compounds has been reported through the reaction of methylthiophenecarboxylic esters with trifluoroacetamide anion, followed by deprotection and addition of ammonia . Another related synthesis involves the reaction of 4-methoxycoumarin with thiourea in the presence of sodium ethoxide . Although the exact synthesis of "1-(2-Methoxy-5-nitrophenyl)-2-thiourea" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of thiourea derivatives can be elucidated using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry . The molecular structure is often characterized by the syn-anti configuration around the sulfur atom, and the presence of substituents can influence the stabilization energy and electronic properties of the molecule . X-ray powder diffraction (XRPD) can also be used to investigate the crystal structure of these compounds, providing information on the space group, cell parameters, and molecular packing .

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions due to their nucleophilic sulfur atom and the presence of substituents that can interact with other molecules. For instance, they can be involved in Michael reactions catalyzed by bifunctional thioureas . The nitro group in "1-(2-Methoxy-5-nitrophenyl)-2-thiourea" may also facilitate electrophilic aromatic substitution reactions. Additionally, thioureas can bind to DNA, as demonstrated by the docking studies with B-DNA and the evaluation of DNA binding constants .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the phenyl ring. Computational studies, including density functional theory (DFT), can predict properties like chemical potential, hardness, ionization energy, and electron affinity . The interaction of thioureas with metal ions to form complexes can also be studied to understand their coordination chemistry and potential applications in catalysis or as ligands .

Scientific Research Applications

  • Organotin Complexes in Biomedical Applications
    • Field : Biomedical and Inorganic Chemistry .
    • Application : Organotin complexes, particularly those with Schiff base ligands, have been screened for their role in anti-microbial and anti-inflammatory activities . They have also been studied for their potential as cancer chemotherapy agents due to their cytotoxic effects, ability to bind with DNA, anti-proliferating nature, and apoptotic-inducing nature .
    • Method : The MTT assay was employed to determine the in vitro anti-leishminial activity of organotin carboxylate derivatives of N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butanamide .
    • Results : The complex which is potent against Leishminia major was found to exhibit an IC 50 value of 0.98 ± 0.06 μM in comparison with amphotericin B (0.29 ± 0.05 μM) .

properties

IUPAC Name

(2-methoxy-5-nitrophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3S/c1-14-7-3-2-5(11(12)13)4-6(7)10-8(9)15/h2-4H,1H3,(H3,9,10,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOYSXKDIDOGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374864
Record name 1-(2-Methoxy-5-nitrophenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-5-nitrophenyl)-2-thiourea

CAS RN

159753-14-7
Record name 1-(2-Methoxy-5-nitrophenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 159753-14-7
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